布里瓦拉西坦 (alfaR, 4R)-异构体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

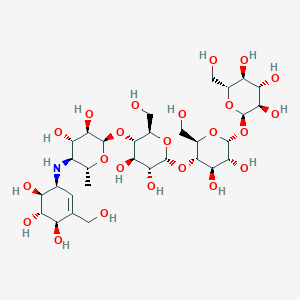

Brivaracetam (alfaR, 4R)-Isomer, also known as (αR,4R)-α-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide, is an antiepileptic drug used to treat partial-onset seizures in people with epilepsy . It is a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (alfaR, 4R)-isomer and (alfaS, 4S)-isomer . The (alfaR, 4R)-isomer is the pharmacologically active form responsible for Brivaracetam’s antiepileptic effects .

Synthesis Analysis

The synthesis of Brivaracetam (alfaR, 4R)-Isomer has been reported in several studies . One method involves the use of trimethylsilyl bromide in dichloromethane for 6 hours under an inert atmosphere, followed by reaction with sodium carbonate in ethanol at 50°C for 16 hours .Molecular Structure Analysis

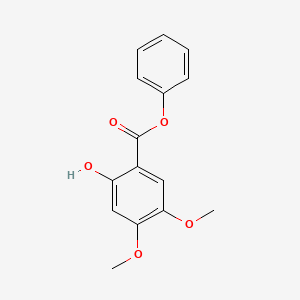

The molecular formula of Brivaracetam (alfaR, 4R)-Isomer is C11H20N2O2, and its molecular weight is 212.29 . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

Brivaracetam (alfaR, 4R)-Isomer acts as a reagent for the preparation of 2-Oxo-1-pyrrolidine derivatives and their anticonvulsants activity . It is also an impurity of Brivaracetam, a 4-n-propyl analog of levetiracetam, and a racetam derivative with anticonvulsant properties .科学研究应用

癫痫治疗

布里瓦拉西坦主要用于治疗癫痫 {svg_1}. 它分别于 2016 年 1 月和 2 月获得欧洲药品管理局 (EMA) 和美国食品药品监督管理局 (FDA) 的批准,最初作为治疗 16 岁及以上患者的局灶性发作 (POS) 的辅助用药 {svg_2}.

真实世界有效性和耐受性

一项名为“真实世界中布里瓦拉西坦 12 个月的有效性和耐受性:EXPERIENCE,一项国际个体患者记录的汇总分析”的研究旨在评估布里瓦拉西坦在大量国际人群中常规实践中的有效性和耐受性 {svg_3}. 该研究纳入了在澳大利亚、欧洲和美国开始使用布里瓦拉西坦治疗的癫痫患者 {svg_4}. 结果包括与基线相比的癫痫发作频率降低、无发作、持续无发作、布里瓦拉西坦停药和治疗后出现的副作用 {svg_5}.

局灶性癫痫的首选附加治疗

一项德尔菲共识研究旨在确定布里瓦拉西坦在临床实践中的作用,并为其作为首选附加抗癫痫药物 (ASM) 以及在特定临床场景中的应用提供指导 {svg_6}. 共识表明布里瓦拉西坦可以作为首选附加用药,在不同的临床场景中都是良好的治疗选择 {svg_7}. 布里瓦拉西坦被认为具有许多有利特性,使其成为局灶性癫痫患者的合适选择 {svg_8}.

作用机制

Target of Action

Brivaracetam (alfaR, 4R)-Isomer, also known as Brivaracetam, primarily targets the synaptic vesicle glycoprotein 2A (SV2A) in the brain . SV2A is a protein that plays a crucial role in the regulation of vesicle exocytosis and neurotransmitter release . Brivaracetam binds to SV2A with a 15- to 30-fold higher affinity and greater selectivity than its racetam derivative, Levetiracetam .

安全和危害

生化分析

Biochemical Properties

Brivaracetam (alfaR, 4R)-Isomer binds to synaptic vesicle glycoprotein 2A (SV2A) with 15- to 30-fold higher affinity and greater selectivity than levetiracetam . SV2A is known to play a role in epileptogenesis through modulation of synaptic GABA release . It is thought that Brivaracetam (alfaR, 4R)-Isomer exerts its anti-epileptogenic effects through its binding to SV2A .

Cellular Effects

Brivaracetam (alfaR, 4R)-Isomer has broad-spectrum antiseizure activity in animal models of epilepsy . It has a favorable pharmacokinetic profile, few clinically relevant drug-drug interactions, and rapid brain penetration . These properties suggest that Brivaracetam (alfaR, 4R)-Isomer may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to act by binding to the ubiquitous synaptic vesicle glycoprotein 2A (SV2A) .

Temporal Effects in Laboratory Settings

Brivaracetam (alfaR, 4R)-Isomer is rapidly absorbed, with Cmax of 4 μg/mL occurring within 1.5 h of dosing . Unchanged Brivaracetam (alfaR, 4R)-Isomer amounted to 90% of the total plasma radioactivity, suggesting a modest first-pass effect . The drug was found to be less stable under basic degradation conditions .

Dosage Effects in Animal Models

It is known that Brivaracetam (alfaR, 4R)-Isomer has broad-spectrum antiseizure activity in animal models of epilepsy .

Metabolic Pathways

Brivaracetam (alfaR, 4R)-Isomer is primarily metabolised by hydrolysis of the amide moiety to form the corresponding carboxylic acid, and secondarily by hydroxylation on the propyl side chain . The hydrolysis of the amide moiety leading to the carboxylic acid metabolite (34% of the dose) is a major metabolic pathway .

Transport and Distribution

It is known that Brivaracetam (alfaR, 4R)-Isomer has a favorable pharmacokinetic profile and rapid brain penetration , suggesting efficient transport and distribution.

Subcellular Localization

Given its binding to the synaptic vesicle glycoprotein 2A (SV2A) , it can be inferred that Brivaracetam (alfaR, 4R)-Isomer may be localized in the synaptic vesicles within neurons.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Brivaracetam (alfaR, 4R)-Isomer involves the conversion of (S)-2-Amino-3-methylbutanoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-Amino-3-methylbutanoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of (S)-2-Amino-3-methylbutanoic acid to (S)-2-Acetamido-3-methylbutanoic acid using acetic anhydride and pyridine as catalysts.", "Step 2: Conversion of (S)-2-Acetamido-3-methylbutanoic acid to (S)-2-Acetamido-3-methylbutyronitrile using thionyl chloride and DMF as solvents.", "Step 3: Conversion of (S)-2-Acetamido-3-methylbutyronitrile to (S)-2-Amino-3-methylbutyronitrile using lithium aluminum hydride as a reducing agent.", "Step 4: Conversion of (S)-2-Amino-3-methylbutyronitrile to (S)-2-Amino-3-methylbutyric acid using hydrochloric acid and water as solvents.", "Step 5: Conversion of (S)-2-Amino-3-methylbutyric acid to Brivaracetam (alfaR, 4R)-Isomer using sodium bicarbonate, ethyl acetate, and methanol as solvents." ] } | |

| 357337-00-9 | |

分子式 |

C11H20N2O2 |

分子量 |

212.29 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

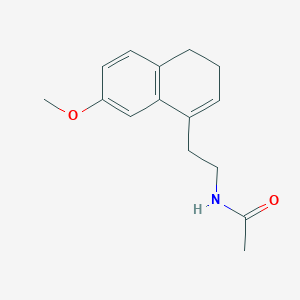

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)